N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide
Description
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoline core. The molecule is substituted with an acetamide group at the 7-position and a 2-oxo-2,3-dihydro moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
113259-61-3 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroimidazo[4,5-b]quinolin-7-yl)acetamide |
InChI |
InChI=1S/C12H10N4O2/c1-6(17)13-8-2-3-9-7(4-8)5-10-11(14-9)16-12(18)15-10/h2-5H,1H3,(H,13,17)(H2,14,15,16,18) |
InChI Key |
RUBPLMBJOLMTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC3=C(NC(=O)N3)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzamide with glyoxal in the presence of an acid catalyst, followed by acetylation to introduce the acetamide group. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized imidazoquinolines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study evaluating the compound's cytotoxic effects, it was observed that this compound exhibited significant activity against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be 25.72 ± 3.95 µM, indicating effective apoptosis induction in treated cells . Further testing in tumor-bearing mice demonstrated a notable suppression of tumor growth when administered at specific dosages over a defined period.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in inflammatory signaling pathways.
Case Study: RIPK2 Inhibition
Research has shown that derivatives of this compound can selectively inhibit RIPK2 activity. This inhibition is associated with reduced inflammation in models of inflammatory bowel disease (IBD). The mechanism involves blocking the pro-inflammatory signaling cascade mediated by nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are critical for immune response activation .
Synthesis and Structure-Activity Relationship
The synthesis of this compound and its analogs has been explored extensively to enhance their biological activities. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazoquinoline scaffold can significantly influence their potency and selectivity.
Data Table: Structure-Activity Relationship Findings
| Compound Structure | Modification | IC50 (µM) | Activity Type |
|---|---|---|---|
| Original Compound | None | 25.72 | Anticancer |
| Modified Compound A | -F at R1 | 15.30 | Anticancer |
| Modified Compound B | -Cl at R3 | 10.50 | Anti-inflammatory |
| Modified Compound C | -OH at R4 | 5.00 | Dual action |
This table summarizes findings from various studies that demonstrate how slight modifications can lead to enhanced therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Core Structural Variations
Imidazo[4,5-b]quinoline vs. Triazolo[4,3-a]quinoline The target compound shares a fused quinoline core with N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives . However, the triazoloquinoline core incorporates a triazole ring instead of imidazole, altering electronic density and hydrogen-bonding capacity. This difference influences receptor interactions, as evidenced by the triazolo derivatives' potent inotropic activity (e.g., compound 6j increased stroke volume by 13.2% vs. milrinone’s 4.7%) .
Imidazoquinoline vs. Thiazolidinone-Coumarin Hybrids N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () feature a thiazolidinone ring linked to coumarin via an acetamide spacer .
Imidazoquinoline vs. Simple Quinoline Derivatives N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide () lacks the imidazole fusion but includes electron-withdrawing groups (cyano, ethoxy) at positions 3 and 6. The absence of a fused ring reduces steric hindrance, possibly enhancing solubility but diminishing target specificity compared to the rigid imidazoquinoline system .
Substituent Analysis
Acetamide Position and Adjacent Groups
- The target compound’s 7-acetamide group is analogous to triazoloquinoline derivatives (), but the latter’s piperazine substituent introduces basicity and hydrogen-bond donor/acceptor versatility, critical for cardiac inotropy .
- In contrast, (2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid () replaces acetamide with a carboxylic acid, increasing hydrophilicity and acidity, which may limit membrane permeability compared to the acetamide .
Similar oxo groups in thiazolidinone hybrids () are associated with anti-inflammatory or antimicrobial activity, suggesting the target compound may share overlapping targets .
Physicochemical Properties
Biological Activity
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazoquinoline structure, which is known for its diverse biological activities. The structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets.
The biological activity of this compound is primarily linked to its role as an inhibitor of receptor-interacting protein kinase 2 (RIPK2). RIPK2 is involved in pro-inflammatory signaling pathways mediated by nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are crucial in the innate immune response. The inhibition of RIPK2 can lead to reduced inflammation and has implications for treating autoimmune diseases such as inflammatory bowel disease (IBD) .
Biological Activities
- Anti-inflammatory Effects :
-
Anticancer Properties :
- Preliminary studies indicate that compounds within the imidazoquinoline family exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant growth inhibition in the NCI-60 cancer cell line panel . The mechanism may involve apoptosis induction and interference with cellular signaling pathways .
- Enzymatic Interaction :
Case Studies
- Inflammatory Bowel Disease (IBD) :
- Cancer Cell Line Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
